N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide
Description
The compound N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the 3-position of the benzoyl moiety, a dimethylamino-substituted phenyl group, and a 4-methylpiperazine ethyl linker.
The dimethylamino group likely enhances solubility and modulates electronic properties, while the trifluoromethyl group contributes to metabolic stability and lipophilicity. The 4-methylpiperazine moiety may influence receptor binding kinetics, as seen in related dopamine D3 receptor ligands .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N4O/c1-28(2)20-9-7-17(8-10-20)21(30-13-11-29(3)12-14-30)16-27-22(31)18-5-4-6-19(15-18)23(24,25)26/h4-10,15,21H,11-14,16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTGZCDABHUVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the core structure: This involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate.
Introduction of the trifluoromethyl group: This step involves the reaction of the intermediate with a trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group.
Final coupling: The final step involves coupling the intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Trifluoromethyl Group Positioning
- Target Compound: The 3-(trifluoromethyl)benzamide group is a key feature, similar to N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e), which also contains a 3-(trifluoromethyl)phenylpiperazine subunit.
- Diflufenican: A structurally distinct analog, N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide, replaces the benzamide core with a pyridinecarboxamide but retains the 3-(trifluoromethyl)phenoxy group. This substitution alters target selectivity, as diflufenican is a herbicide .
Piperazine Modifications
- 4-Methylpiperazine vs. Arylpiperazines : The target compound’s 4-methylpiperazine contrasts with aryl-substituted piperazines in compounds like 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g) . Arylpiperazines (e.g., 3,5-dichlorophenyl in 7g) often enhance receptor affinity but may increase steric hindrance .
- Piperazine Linker Length : The ethyl linker in the target compound differs from the pentanamide chain in 7e and 7g , which may reduce conformational flexibility and alter pharmacokinetic profiles .
Spectral and Physicochemical Data
Functional Group Impact on Bioactivity
- Dimethylamino Group: The target’s dimethylamino-phenyl group may improve blood-brain barrier penetration compared to 7e, which lacks this moiety .
- Trifluoromethyl Group : Enhances metabolic stability in both the target compound and 7e , but its position (3- vs. 4-) affects steric interactions .
- Piperazine Substitutions : Methylpiperazine (target) vs. arylpiperazines (7g, 7e) may alter off-target effects; arylpiperazines are common in dopamine receptor ligands .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C23H31N5O
- Molecular Weight : 397.53 g/mol
- CAS Number : 900006-28-2
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly kinases and receptors involved in critical cellular pathways:
- Kinase Inhibition : The compound has demonstrated significant efficacy in inhibiting key kinases such as BCR-ABL and SRC. These kinases are implicated in cancer cell proliferation and survival, making their inhibition a crucial mechanism for anti-cancer therapies.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through the inhibition of bacterial cell wall synthesis or disruption of microbial metabolic pathways.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | IC50 Value (nM) | Cell Line/Target | Reference |
|---|---|---|---|
| BCR-ABL Kinase Inhibition | 47 | K562 Cells | |
| SRC Kinase Inhibition | 52 | Ba/F3 Cells | |
| Antimicrobial Activity | Not yet quantified | Various bacterial strains |
Case Studies and Research Findings
-
Inhibition of BCR-ABL Kinase :
A study reported that this compound exhibited an IC50 value of 47 nM against BCR-ABL kinase in K562 cells. This indicates a strong potential for use in treating leukemia by targeting this specific pathway . -
SRC Kinase Inhibition :
The compound also showed inhibition against SRC kinase with an IC50 value of 52 nM in Ba/F3 cells. This suggests that it may have broader applications in targeting various cancers where SRC is implicated . -
Antimicrobial Properties :
While specific IC50 values for antimicrobial activity have not been quantified, initial findings indicate that compounds with similar structures have exhibited antimicrobial effects, warranting further investigation into this aspect .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
